Tetrakis(diethylamido)tin(IV) is a volatile compound with four exchangeable ligands. It is widely used as a precursor to produce metal oxide thin films by the chemical vapor deposition method.
Synthesis Analysis
Tetrakis(diethylamido)tin(IV) can be used as a precursor to synthesize mesoporous tin silicate xerogels via non-hydrolytic templated sol–gel synthesis. These xerogels are potential catalysts for aminolysis and for the Meerwein–Ponndorf–Verley reduction.
Molecular Structure Analysis
The molecular structure of Tetrakis(diethylamido)tin(IV) is represented by the linear formula: [(C2H5)2N]4Sn. It has a molecular weight of 407.23.
Chemical Reactions Analysis
Tetrakis(diethylamido)tin(IV) is used to produce metal oxide thin films on the surface of carbon electrode materials.
Physical And Chemical Properties Analysis
Tetrakis(diethylamido)tin(IV) is a yellow to brown liquid. It has a boiling point of 110 °C/0.5 mmHg and a density of 1.125 g/mL at 25 °C. The refractive index n20/D is 1.49 (lit.).
Synthesis Analysis
Tetrakis(diethylamido)tin(IV) is typically synthesized through the reaction of tin tetrachloride (SnCl4) with an excess of lithium diethylamide (LiNEt2) in an appropriate solvent like diethyl ether or hexane. [, , ]
Molecular Structure Analysis
Tetrakis(diethylamido)tin(IV) is highly reactive towards protic reagents, such as water and alcohols, undergoing hydrolysis or alcoholysis to produce tin oxide and the corresponding amine. []
Carbonation: Reacting with carbon dioxide (CO2) can lead to the formation of binuclear chromium(III) and chromium(II) carbamato complexes. []
Transmetallation: It can act as a transmetallating agent, transferring its diethylamide ligands to other metal centers. []
Atomic Layer Deposition (ALD): It serves as a precursor in ALD processes for depositing thin films of tin oxide (SnO2). [, , ]
Physical and Chemical Properties Analysis
Tetrakis(diethylamido)tin(IV) is a colorless to pale yellow liquid at room temperature and is highly air and moisture sensitive. [] It is soluble in common organic solvents like hexane, toluene, and diethyl ether.
Material Science:
Precursor for Tin Oxide: Tetrakis(diethylamido)tin(IV) is used as a precursor in the synthesis of tin oxide (SnO2) nanomaterials and thin films. [, , ] SnO2 finds applications in gas sensors, transparent conductive electrodes, and solar cells due to its unique electronic and optical properties.
Polymer Synthesis: It can act as a monomer or cross-linking agent in the preparation of tin-containing polymers. []
Catalysis:
Organic Synthesis: Tetrakis(diethylamido)tin(IV) can be employed as a catalyst or co-catalyst in various organic reactions, including polymerization, cross-coupling, and addition reactions. []
Photocatalysis: Some studies explore its potential as a photosensitizer in photocatalytic systems for hydrogen production. [, ]
Coordination Chemistry:
Ligand Precursor: The diethylamide ligands in tetrakis(diethylamido)tin(IV) can be easily replaced by other ligands, making it a useful precursor for the synthesis of various tin(IV) complexes with different coordination environments. [, , , ]
Related Compounds
Tetrakis(dimethylamido)titanium
Compound Description: Tetrakis(dimethylamido)titanium (TDMAT) is an organometallic compound used as a precursor for the metallorganic chemical vapor deposition (MOCVD) of titanium nitride (TiN) thin films. TiN films serve as diffusion barriers in ultralarge-scale-integrated (ULSI) circuits due to their thermal stability, low resistivity, and excellent barrier properties against aluminum diffusion. [] MOCVD with TDMAT is explored to overcome the limitations of sputtering methods and the challenges associated with using titanium tetrachloride (TiCl4) in conventional CVD processes. []
Tetrakis(diethylamido)titanium
Compound Description: Tetrakis(diethylamido)titanium (TDEAT) is another organometallic compound investigated as a precursor for the MOCVD of TiN thin films. [] TDEAT offers several advantages over TDMAT, including higher step coverage, lower resistivities in the deposited TiN films, and improved stability over time. [] These characteristics make TDEAT-derived TiN films particularly suitable for use as diffusion barriers in advanced ULSI technologies. []
Tetrakis(dimethylamino)tin(IV)
Compound Description: Tetrakis(dimethylamino)tin(IV) is utilized as a tin precursor in the atomic layer deposition (ALD) process to fabricate indium tin oxide (ITO) thin films. [] These ITO films are used in optoelectronic applications, specifically as transparent conducting oxide layers. [] The controlled doping of tin into indium oxide using tetrakis(dimethylamino)tin(IV) allows for the fine-tuning of the electrical and optical properties of the ITO films. []
Tetrakis(dimethylamido)silane
Compound Description: Tetrakis(dimethylamido)silane is proposed as a novel coinitiator in Type II photoinitiating systems, such as those based on benzophenone, and as an additive for Type I photoinitiators in free radical photopolymerization processes carried out under air. [] Its inclusion significantly enhances polymerization rates, even in the presence of oxygen, which typically inhibits radical polymerization. [] This improved efficiency is attributed to the compound's participation in a bimolecular homolytic substitution (SH2) reaction, which converts detrimental peroxy radicals into new initiating radicals, thereby sustaining the polymerization process. []
Tetrakis(dimethylamido)zirconium(IV)
Compound Description: Tetrakis(dimethylamido)zirconium(IV) is another compound proposed as a coinitiator in Type II photoinitiating systems and as an additive for Type I photoinitiators in free radical photopolymerization conducted in the presence of air. [] Like tetrakis(dimethylamido)silane, it enhances polymerization rates, likely due to its ability to participate in SH2 reactions that convert peroxy radicals into active propagating species. []
Tetrakis(dimethylamido)propyl tin(IV)
Compound Description: Tetrakis(dimethylamido)propyl tin(IV), also referred to as [Sn(DMP)4], is a liquid precursor used in the plasma-enhanced atomic layer deposition (PEALD) of tin(IV) oxide (SnO2) thin films. [] It is characterized by good volatility and excellent thermal stability, making it suitable for ALD processes. [] [Sn(DMP)4] allows for the deposition of high-quality SnO2 films at low temperatures (down to 60 °C), which is crucial for applications in flexible electronics and other temperature-sensitive substrates. []
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Lauryl ethanolamide is a cream-colored flakes. (NTP, 1992) N-(dodecanoyl)ethanolamine is an N-(long-chain-acyl)ethanolamine resulting from the formal condensation of the carboxy group of dodecanoic acid (myristic acid) with the amino group of ethanolamine. It is a N-(long-chain-acyl)ethanolamine and a N-(saturated fatty acyl)ethanolamine. It derives from a dodecanoic acid.